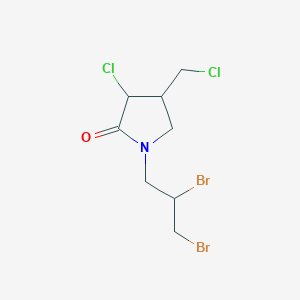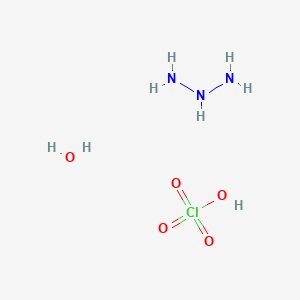
Perchloric acid--triazane--water (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid–triazane–water (1/1/1) is a chemical compound that consists of perchloric acid, triazane, and water in a 1:1:1 molar ratio This compound is known for its unique properties and applications in various scientific fields Perchloric acid is a strong acid and powerful oxidizer, while triazane is a nitrogen-rich compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of perchloric acid–triazane–water (1/1/1) involves the careful mixing of perchloric acid, triazane, and water in stoichiometric amounts. The reaction is typically carried out under controlled conditions to ensure the stability and purity of the final product. The process may involve the following steps:
Preparation of Perchloric Acid Solution: A concentrated solution of perchloric acid (70% w/w) is diluted to the desired concentration using distilled water.
Synthesis of Triazane: Triazane can be synthesized through various methods, including the reaction of hydrazine with nitrous acid.
Combining the Components: The perchloric acid solution is slowly added to the triazane solution with continuous stirring.
Industrial Production Methods
Industrial production of perchloric acid–triazane–water (1/1/1) may involve large-scale synthesis of the individual components followed by their combination in precise proportions. The process requires stringent safety measures due to the highly reactive nature of perchloric acid and triazane.
Chemical Reactions Analysis
Types of Reactions
Perchloric acid–triazane–water (1/1/1) undergoes various chemical reactions, including:
Reduction: Triazane can participate in reduction reactions, particularly in the presence of strong reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution Reactions: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carbon dioxide and water, while reduction reactions may yield amines and other nitrogen-containing compounds .
Scientific Research Applications
Perchloric acid–triazane–water (1/1/1) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of perchloric acid–triazane–water (1/1/1) involves the interaction of its components with various molecular targets. Perchloric acid acts as a strong acid and oxidizer, facilitating the breakdown of complex molecules. Triazane, on the other hand, can participate in redox reactions, contributing to the overall reactivity of the compound. The presence of water helps stabilize the compound and facilitates its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Perchloric Acid: A strong acid and powerful oxidizer, used in various industrial and laboratory applications.
Triazane: A nitrogen-rich compound with applications in organic synthesis and materials science.
Water: A universal solvent that plays a crucial role in many chemical reactions.
Uniqueness
Perchloric acid–triazane–water (1/1/1) is unique due to the combination of its components, which results in a compound with distinct chemical properties and reactivity. The presence of both a strong acid and a nitrogen-rich compound in a single molecule allows for a wide range of applications and reactions that are not possible with the individual components alone .
Properties
CAS No. |
61017-17-2 |
|---|---|
Molecular Formula |
ClH8N3O5 |
Molecular Weight |
165.53 g/mol |
IUPAC Name |
perchloric acid;triazane;hydrate |
InChI |
InChI=1S/ClHO4.H5N3.H2O/c2-1(3,4)5;1-3-2;/h(H,2,3,4,5);3H,1-2H2;1H2 |
InChI Key |
SYCYMWWSZXOXHU-UHFFFAOYSA-N |
Canonical SMILES |
NNN.O.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)
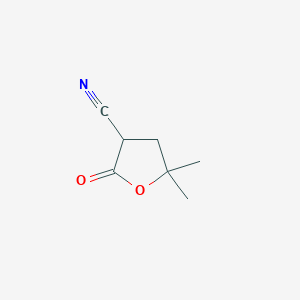
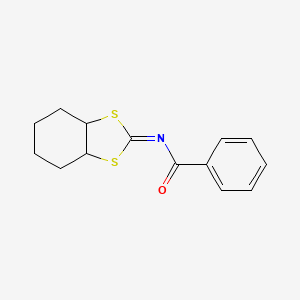
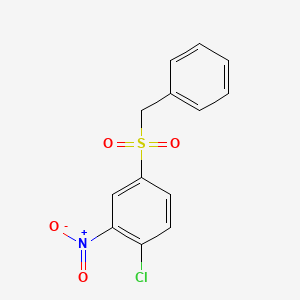
![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)
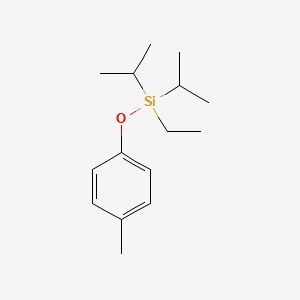

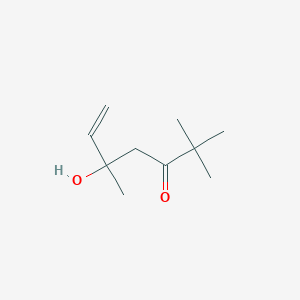

![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)


